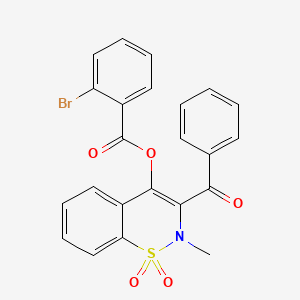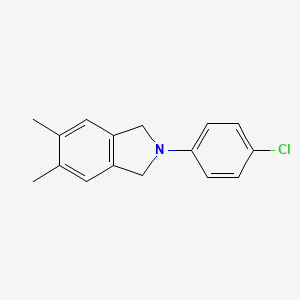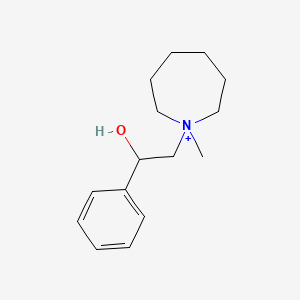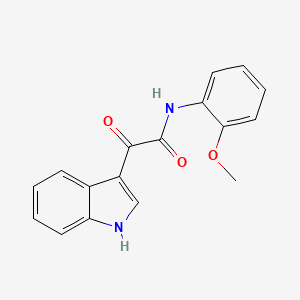![molecular formula C23H29N3O B11586693 6-(hexylamino)-3,3-dimethyl-8-phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11586693.png)
6-(hexylamino)-3,3-dimethyl-8-phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Hexylamino)-3,3-dimethyl-8-phenyl-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by its complex structure, which includes a pyrano[3,4-c]pyridine core, a hexylamino group, and a phenyl group. It has a molecular formula of C23H29N3O and a molecular weight of 363.496 Da .
Vorbereitungsmethoden
The synthesis of 6-(Hexylamino)-3,3-dimethyl-8-phenyl-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Pyrano[3,4-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hexylamino Group: This is achieved through nucleophilic substitution reactions where a hexylamine is introduced to the core structure.
Addition of the Phenyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions to attach the phenyl group to the core structure.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ catalysts to enhance reaction rates and selectivity .
Analyse Chemischer Reaktionen
6-(Hexylamino)-3,3-dimethyl-8-phenyl-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
6-(Hexylamino)-3,3-dimethyl-8-phenyl-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as catalysts and polymers
Wirkmechanismus
The mechanism of action of 6-(Hexylamino)-3,3-dimethyl-8-phenyl-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and functions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 6-(Hexylamino)-3,3-dimethyl-8-phenyl-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile include:
4,6-Diamino-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile: Known for its anticancer activity.
Pyrrolopyrazine Derivatives: These compounds exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.
Thioxopyrimidines: These compounds are known for their diverse biological activities, such as antioxidant and antiviral properties.
The uniqueness of 6-(Hexylamino)-3,3-dimethyl-8-phenyl-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C23H29N3O |
|---|---|
Molekulargewicht |
363.5 g/mol |
IUPAC-Name |
6-(hexylamino)-3,3-dimethyl-8-phenyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile |
InChI |
InChI=1S/C23H29N3O/c1-4-5-6-10-13-25-22-19(15-24)18-14-23(2,3)27-16-20(18)21(26-22)17-11-8-7-9-12-17/h7-9,11-12H,4-6,10,13-14,16H2,1-3H3,(H,25,26) |
InChI-Schlüssel |
NMQZADCHUZYYLN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCNC1=C(C2=C(COC(C2)(C)C)C(=N1)C3=CC=CC=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Chloro-2-methylphenoxy)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone](/img/structure/B11586631.png)

![Methyl 4-[2-(2-methoxyethyl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B11586655.png)
![(5Z)-5-(3-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11586659.png)
![2-[4-(Allyloxy)phenyl]-9-bromo-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11586660.png)
![prop-2-en-1-yl 2-[1-(3,4-dimethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11586667.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide](/img/structure/B11586669.png)
![4-oxo-4-{[3-(propoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino}butanoic acid](/img/structure/B11586679.png)

![Methyl 2-{4-[acetyl(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B11586689.png)
![N-(3,4-dimethylphenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B11586690.png)

![2-methoxyethyl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11586700.png)
